(S)-2-Methyl-4-((2-(4-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-4,5-dihydrooxazole
Description
The compound "(S)-2-Methyl-4-((2-(4-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-4,5-dihydrooxazole" features a carbazole core substituted with a trifluoromethylphenyl group at the 2-position and a chiral 4,5-dihydrooxazole (oxazoline) ring at the 9-position. The (S)-configuration at the oxazoline ring introduces stereochemical specificity, which is critical for interactions in biological or materials science applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carbazole moiety contributes to π-π stacking and electronic properties .
Properties
Molecular Formula |
C24H19F3N2O |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-methyl-4-[[2-[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C24H19F3N2O/c1-15-28-19(14-30-15)13-29-22-5-3-2-4-20(22)21-11-8-17(12-23(21)29)16-6-9-18(10-7-16)24(25,26)27/h2-12,19H,13-14H2,1H3 |
InChI Key |
ITAVQHKANRPMHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(CO1)CN2C3=CC=CC=C3C4=C2C=C(C=C4)C5=CC=C(C=C5)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methyl-4-((2-(4-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-4,5-dihydrooxazole typically involves multiple steps, starting from readily available precursors. One common approach is the formation of the oxazole ring through cyclization reactions. The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product. The scalability of the process is crucial for industrial applications, and continuous flow techniques may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Methyl-4-((2-(4-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly involving the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing critical roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
(S)-2-Methyl-4-((2-(4-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-4,5-dihydrooxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of (S)-2-Methyl-4-((2-(4-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-4,5-dihydrooxazole involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, influencing its biological activity. The pathways involved may include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Structural Analogues with Carbazole and Heterocyclic Moieties
9-([1-{(4-Methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl}-1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole
- Key Features : Combines carbazole with a triazole-linked oxazoline ring.
- Synthesis : Prepared via 1,3-dipolar cycloaddition between 4-(azidomethyl)oxazoline and 9-(prop-2-ynyl)carbazole, yielding 85–90% .
- Structural Differences : The triazole spacer introduces additional nitrogen atoms and conformational flexibility compared to the target compound’s direct oxazoline-carbazole linkage.
- Spectroscopy : ¹H-¹⁵N HMBC NMR confirmed tautomeric stability and regiochemistry .
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones
- Key Features : Triazole-thione core with sulfonyl and fluorophenyl substituents.
- Synthesis : Derived from hydrazinecarbothioamides via NaOH-mediated cyclization (70–80% yield) .
- Comparison : The sulfonyl group increases polarity compared to the trifluoromethyl group in the target compound. IR data (νC=S at 1247–1255 cm⁻¹) confirmed thione tautomer dominance .
Substituent Effects: Trifluoromethyl vs. Halogenated Groups
4-(4-Chlorophenyl/4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles (Compounds 4 and 5)
- Key Features : Thiazole-pyrazole-triazole hybrids with halogenated aryl groups.
- Crystallography : Isostructural triclinic crystals with planar conformations; fluorophenyl groups adopt perpendicular orientations, influencing packing .
Heterocyclic Core Variations: Oxazoline vs. Other Rings
Thiazol-5-ylmethyl Oxazolidinone Derivatives
- Key Features: Oxazolidinone rings fused with thiazole groups.
- Comparison: Oxazolidinones exhibit higher ring strain than dihydrooxazoles, affecting reactivity. The target compound’s oxazoline ring may offer better hydrolytic stability .
1,2,4-Triazole-3(4H)-thiones
- Key Features : Triazole-thiones with sulfonylphenyl substituents.
- Comparison : Thione groups enable metal coordination, unlike the oxazoline’s oxygen-based hydrogen bonding. This difference impacts applications in catalysis or medicinal chemistry .
Stereochemical Considerations
The (S)-configuration in the target compound contrasts with racemic or unspecified stereochemistry in analogs like ’s triazole-oxazoline derivative. Stereospecificity can drastically alter binding affinity in chiral environments (e.g., enzyme active sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
